Thioisonicotinamide Thioisonicotinamide 4-Pyridylthioamide is a synthetic intermediate useful for pharmaceutical synthesis.
An derivative of Ethionamide. Ethionamide is an antibiotic used in the treatment of tuberculosis.
Brand Name: Vulcanchem
CAS No.: 2196-13-6
VCID: VC21354869
InChI: InChI=1S/C6H6N2S/c7-6(9)5-1-3-8-4-2-5/h1-4H,(H2,7,9)
SMILES: C1=CN=CC=C1C(=S)N
Molecular Formula: C6H6N2S
Molecular Weight: 138.19 g/mol

Thioisonicotinamide

CAS No.: 2196-13-6

Cat. No.: VC21354869

Molecular Formula: C6H6N2S

Molecular Weight: 138.19 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Thioisonicotinamide - 2196-13-6

CAS No. 2196-13-6
Molecular Formula C6H6N2S
Molecular Weight 138.19 g/mol
IUPAC Name pyridine-4-carbothioamide
Standard InChI InChI=1S/C6H6N2S/c7-6(9)5-1-3-8-4-2-5/h1-4H,(H2,7,9)
Standard InChI Key KPIIGXWUNXGGCP-UHFFFAOYSA-N
SMILES C1=CN=CC=C1C(=S)N
Canonical SMILES C1=CN=CC=C1C(=S)N
Appearance Solid powder

Chemical Structure and Properties

Molecular Structure

Thioisonicotinamide consists of a pyridine ring with a thioamide functional group at the para position. The thioamide group features a sulfur atom bonded to a carbon atom that is also connected to a nitrogen atom, creating its characteristic reactive center. This structural arrangement allows for specific interactions with biological targets and contributes to its medicinal properties .

The molecular formula of thioisonicotinamide is C6H6N2S, with a molecular weight of 138.19 g/mol. The compound's structure can be represented through various notations:

  • SMILES: S=C(N)C=1C=CN=CC1

  • InChI: InChI=1S/C6H6N2S/c7-6(9)5-1-3-8-4-2-5/h1-4H,(H2,7,9)

  • InChI Key: KPIIGXWUNXGGCP-UHFFFAOYSA-N

Nomenclature and Synonyms

Thioisonicotinamide is known by several synonyms in scientific literature and commercial catalogs, reflecting its chemical structure and relationships to other compounds:

  • 4-(Aminothiocarbonyl)pyridine

  • 4-Pyridinecarbothioamide

  • 4-Pyridinethioamide

  • 4-Pyridinethiocarboxamide

  • 4-Pyridylthiocarboxamide

  • Isonicotinamide, thio-

  • Isonicotinic acid thioamide

  • Isonicotinthioamide

  • Isothionicotinamide

  • Pyridine-4-Carbothioamide

  • Pyridine-4-thiocarboxamide

  • Thio-4-pyridinecarboxamide

Physical Characteristics and Data

Physical Properties

Thioisonicotinamide exhibits specific physical properties that influence its handling, storage, and application in research and pharmaceutical development. The compound typically appears as a crystalline powder with a color ranging from cream to beige to yellow-brown .

Table 1: Physical Properties of Thioisonicotinamide

PropertyValue
Melting point199°C (with decomposition)
Boiling point279°C
Density1.265 g/cm³
Refractive index1.5300 (estimate)
Flash point123°C
pKa11.70±0.29 (Predicted)
FormCrystalline Powder
ColorCream to beige to yellow-brown

Biological Activity and Research Findings

Effects on Cellular Metabolism

Research has revealed that thioisonicotinamide possesses significant biological activities, particularly in cancer cells. Studies have demonstrated its ability to downregulate NADPH levels through inhibition of NADK (NAD kinase) and G6PD (glucose-6-phosphate dehydrogenase). This mechanism leads to compromised biosynthetic capabilities in cancer cells and inhibits their growth .

The impact of thioisonicotinamide on cellular metabolism was demonstrated through measurements of NADP and NADPH levels via high-pressure liquid chromatography (HPLC). Exposure of C85 colon cancer cells to 100 μM thioisonicotinamide for 24 hours resulted in a 60-70% reduction in both NADP and NADPH levels, significantly affecting the cells' metabolic processes .

Effects on Biosynthetic Pathways

Thioisonicotinamide's interference with NADPH-dependent processes extends to essential biosynthetic pathways. Research has shown that it inhibits lipid synthesis in cancer cells, as evidenced by Oil Red O staining, which revealed reduced fatty acid levels in treated cells. Similarly, protein synthesis rates, measured by [³H]4,5-leucine incorporation, were depressed in thioisonicotinamide-treated cancer cells .

These findings suggest that thioisonicotinamide's ability to lower NADPH pools has profound effects on multiple biosynthetic pathways crucial for cancer cell proliferation and survival.

Pharmacological Applications

Antimicrobial Research

Thioisonicotinamide has also been investigated in the context of antimicrobial research, particularly relating to the activation mechanisms of thioamide anti-tuberculosis drugs. Studies have explored its reactivity through coordination to redox-active metal centers, such as the [Fe(III/II)(CN)(5)(H2O)]²⁻/³⁻ complex. The reaction of thioisonicotinamide with the Fe(III) complex leads to its conversion to a 3-cyanopyridine species coordinated to an Fe(II) metal center .

This model system provides insights into the in vitro activation of thioamide prodrugs, which could be relevant for understanding the mechanisms of action of important second-line therapies for treating multi-drug-resistant tuberculosis, such as ethionamide .

Synthesis and Reaction Mechanisms

Reaction with Metal Complexes

The reactivity of thioisonicotinamide has been studied through its coordination with metal complexes. In particular, its interaction with iron complexes provides insights into potential activation mechanisms relevant to drug development. When thioisonicotinamide reacts with an Fe(III) complex, it undergoes conversion to a 3-cyanopyridine species coordinated to an Fe(II) metal center, demonstrating an electron transfer (ET) reaction that could mimic enzymatic activation processes .

This model system helps elucidate how thioamide-pyridine anti-tuberculosis prodrugs might be activated in biological systems, contributing to a better understanding of their mechanisms of action and potentially guiding the development of improved therapeutic agents .

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